molecular formula C15H24O B136065 Shyobunone CAS No. 21698-44-2

Shyobunone

Cat. No.: B136065
CAS No.: 21698-44-2
M. Wt: 220.35 g/mol
InChI Key: GWHRSRIPLDHJHR-GZBFAFLISA-N
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Biochemical Analysis

Biochemical Properties

Shyobunone interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong contact toxicity against certain insects, suggesting that it interacts with enzymes, proteins, and other biomolecules in these organisms

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit strong contact toxicity against Lasioderma serricorne and Tribolium castaneum, two widespread and destructive primary insect pests of stored cereals . This suggests that this compound influences cell function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

Shyobunone is a naturally occurring compound predominantly found in the essential oil of Acorus calamus (sweet flag) and other plant species. This article explores the biological activities of this compound, focusing on its insecticidal, repellent, antibacterial, and antioxidant properties, supported by relevant data and case studies.

This compound has the chemical formula C15H24OC_{15}H_{24}O and is classified under terpenoids. Its structure contributes to its diverse biological activities.

Insecticidal Efficacy

This compound exhibits significant insecticidal activity against various pests. A study identified the LD50 values for this compound and isothis compound against Lasioderma serricorne (LS) and Tribolium castaneum (TC), demonstrating its potential as a natural insecticide:

CompoundLD50 (μg/adult)Target Insect
This compound20.24Lasioderma serricorne
Isothis compound24.19Lasioderma serricorne
Isothis compound61.90Tribolium castaneum

The essential oil containing this compound showed a contact toxicity with LD50 values of 14.40 μg/adult for LS and 32.55 μg/adult for TC, indicating that the oil's overall efficacy is higher than isolated compounds .

Repellent Activity

In addition to its insecticidal properties, this compound also acts as a repellent. The essential oil demonstrated strong repellency rates of 98% against TC at a dose of 78.63 nL/cm² after two hours of exposure. Comparatively, this compound itself showed a repellency rate of 90% under similar conditions .

Antibacterial and Antioxidant Activities

Recent studies have highlighted the antibacterial properties of this compound-rich essential oils from various plants. For instance, the essential oil from Ferula drudeana, which contains 44.2% this compound, exhibited moderate antibacterial activity against several microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida krusei19.5
Candida utilis9.75

The methanolic extracts from the fruits and roots of Ferula drudeana also demonstrated strong antioxidant activity through DPPH radical scavenging assays .

Traditional Uses and Validation

This compound has been utilized in traditional medicine systems for various ailments, including respiratory issues and as an antitumor agent. A review of traditional uses in Ayurvedic medicine highlights its efficacy in treating memory disorders and gastrointestinal diseases . Scientific validation through pharmacological studies supports these claims, showcasing this compound's potential therapeutic benefits.

Properties

IUPAC Name

(2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHRSRIPLDHJHR-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019945
Record name (+)-Shyobunone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21698-44-2
Record name Shyobunone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Shyobunone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SHYOBUNONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NQU4WN5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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